6-bromo-2-(4-tert-butylphenyl)-4H-3,1-benzoxazin-4-one
Overview
Description
6-bromo-2-(4-tert-butylphenyl)-4H-3,1-benzoxazin-4-one is a synthetic organic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a bromine atom at the 6th position, a tert-butyl group attached to the phenyl ring, and a benzoxazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(4-tert-butylphenyl)-4H-3,1-benzoxazin-4-one typically involves the following steps:
Formation of Benzoxazinone Core: The benzoxazinone core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable carbonyl compound under acidic or basic conditions.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(4-tert-butylphenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzoxazinone core can undergo oxidation or reduction reactions to form different derivatives with altered electronic properties.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Oxidation Reactions: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., acetic acid, water).
Reduction Reactions: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Major Products Formed
Substitution Reactions: Substituted benzoxazinone derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced benzoxazinone derivatives with different oxidation states.
Coupling Reactions: Coupled products with extended aromatic or aliphatic chains.
Scientific Research Applications
6-bromo-2-(4-tert-butylphenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs with anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets in various cellular processes.
Agriculture: The compound is explored for its potential as a pesticide or herbicide due to its ability to interfere with specific biochemical pathways in plants and pests.
Materials Science: It is investigated for its potential use in the development of advanced materials with unique electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 6-bromo-2-(4-tert-butylphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or signaling proteins, leading to alterations in cellular functions. For example, it may inhibit key enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-(4-tert-butylphenyl)-4H-3,1-benzoxazin-4-one: Similar structure with a chlorine atom instead of bromine.
6-fluoro-2-(4-tert-butylphenyl)-4H-3,1-benzoxazin-4-one: Similar structure with a fluorine atom instead of bromine.
6-iodo-2-(4-tert-butylphenyl)-4H-3,1-benzoxazin-4-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
6-bromo-2-(4-tert-butylphenyl)-4H-3,1-benzoxazin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physicochemical properties. The bromine atom can participate in specific interactions such as halogen bonding, which may enhance the compound’s binding affinity to molecular targets and improve its efficacy in various applications.
Properties
IUPAC Name |
6-bromo-2-(4-tert-butylphenyl)-3,1-benzoxazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c1-18(2,3)12-6-4-11(5-7-12)16-20-15-9-8-13(19)10-14(15)17(21)22-16/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVMRDCISUUIHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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